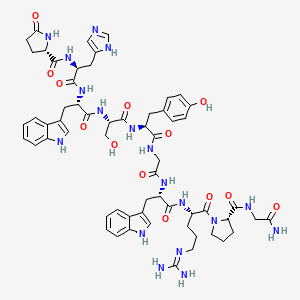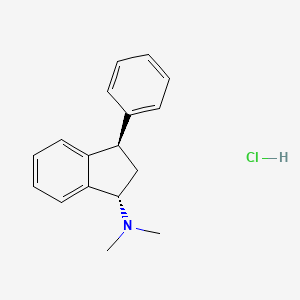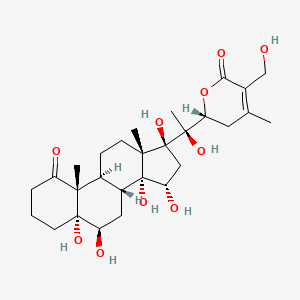
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide is a chemical compound with the molecular formula C14H20N2O2S2 It is characterized by the presence of two cyclopentene rings, each substituted with a methylcarbamoyl group, and connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide typically involves the reaction of 2-(methylcarbamoyl)cyclopentene with a disulfide-forming reagent. One common method is the oxidation of thiol precursors in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction is usually carried out under mild conditions to prevent over-oxidation and to ensure the formation of the desired disulfide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The methylcarbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like dithiothreitol or sodium borohydride are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of substituted cyclopentene derivatives.
Applications De Recherche Scientifique
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as adhesives and coatings.
Mécanisme D'action
The mechanism of action of bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, leading to the formation or cleavage of disulfide bonds in proteins. This can modulate the activity of enzymes and other proteins, affecting various cellular pathways. The methylcarbamoyl groups may also interact with specific molecular targets, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) diselenide: Similar structure but with a diselenide bond instead of a disulfide bond.
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) sulfide: Contains a single sulfur atom instead of a disulfide bond.
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) sulfoxide: An oxidized form with a sulfoxide group.
Uniqueness
Bis(2-(methylcarbamoyl)cyclopenten-1-yl) disulfide is unique due to its specific disulfide bond, which imparts distinct redox properties and reactivity. The presence of methylcarbamoyl groups further enhances its versatility in chemical and biological applications.
Propriétés
Numéro CAS |
142056-80-2 |
|---|---|
Formule moléculaire |
C14H20N2O2S2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
N-methyl-2-[[2-(methylcarbamoyl)cyclopenten-1-yl]disulfanyl]cyclopentene-1-carboxamide |
InChI |
InChI=1S/C14H20N2O2S2/c1-15-13(17)9-5-3-7-11(9)19-20-12-8-4-6-10(12)14(18)16-2/h3-8H2,1-2H3,(H,15,17)(H,16,18) |
Clé InChI |
IHGPDCYERQRBSS-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(CCC1)SSC2=C(CCC2)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-(4-hydroxyphenyl)methanone;pyridine-3-carboxylic acid](/img/structure/B12722177.png)









